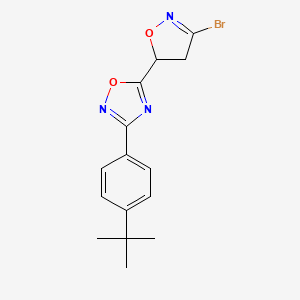![molecular formula C8H10Br2 B12431985 3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 61692-17-9](/img/structure/B12431985.png)
3,4-Dibromobicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromobicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C8H10Br2 It is characterized by the presence of two bromine atoms attached to the bicyclo[321]oct-2-ene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine (Br2) to bicyclo[3.2.1]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure complete and efficient bromination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LAH) or tributyltin hydride (TBTH) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Reduction: Endo-2-phenylbicyclo[3.2.1]oct-3-ene and 2-phenylbicyclo[3.2.1]oct-2-ene.
Substitution: Corresponding hydroxyl or amine derivatives of bicyclo[3.2.1]oct-2-ene.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets. In reduction reactions, the compound undergoes electron transfer processes facilitated by reducing agents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH). The bromine atoms are replaced by hydrogen atoms, resulting in the formation of reduced products. The stereochemistry of the reactions is influenced by the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromobicyclo[3.2.1]oct-2-ene can be compared with other similar compounds such as:
3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobicyclo[3.2.1]oct-2-ene: Contains iodine atoms, which can lead to different reaction pathways and products due to the larger atomic size and different electronegativity of iodine.
The uniqueness of this compound lies in its specific reactivity and the types of products formed in various chemical reactions.
Eigenschaften
CAS-Nummer |
61692-17-9 |
|---|---|
Molekularformel |
C8H10Br2 |
Molekulargewicht |
265.97 g/mol |
IUPAC-Name |
3,4-dibromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 |
InChI-Schlüssel |
JZZNKURWGORCEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C=C(C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
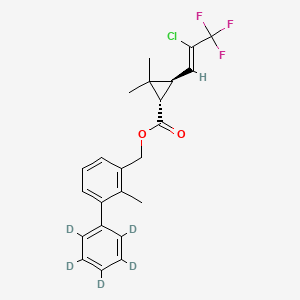

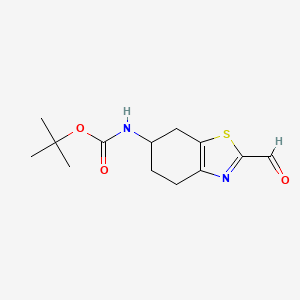

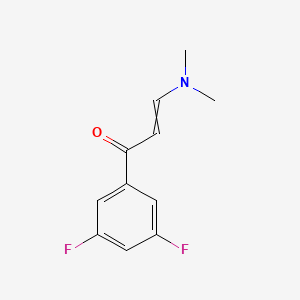
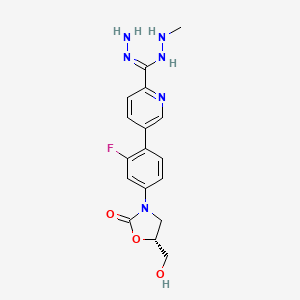
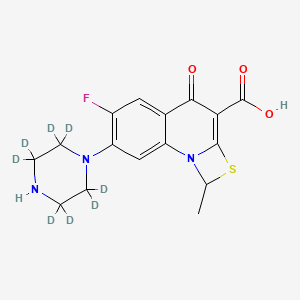
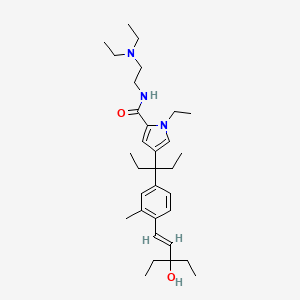
![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)

![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)

